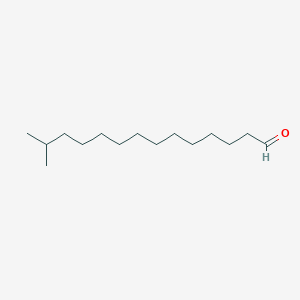
13-Methyltetradecanal
Overview
Description
13-methyltetradecanal is a fatty aldehyde consisting of tetradecanal substituted at position 13 by a methyl group.
Scientific Research Applications
Adipose Tissue Research : Klein, Halliday, and Pittet (1980) demonstrated that 13-MTD can be used as a structurally labeled marker to investigate the mobility of fatty acyl chains in adipose tissue in rats. This application is valuable in understanding lipid metabolism and could have implications in human clinical studies (Klein, Halliday, & Pittet, 1980).
Cancer Research : Carballeira et al. (2003) synthesized 13-MTD and tested its cytotoxicity on leukemia cell lines. They found that it exhibited cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment (Carballeira, Cruz, Orellano, & González, 2003). Additionally, Cai et al. (2013) reported that 13-MTD inhibits proliferation and induces apoptosis in T-cell lymphoma, potentially providing a new approach for treating this type of cancer (Cai, Huang, Qian, Chen, Luo, Tian, Lin, & Lin, 2013).
Neuroprotection Studies : Yu et al. (2016) investigated the neuroprotective effects of 13-MTD on cerebral ischemia/reperfusion injury. They found that 13-MTD reduced infarct volume and mitigated cerebral edema, indicating its potential in treating neurological damage (Yu, Yang, Wu, Li, Weng, Hu, & Han, 2016).
Lipid Research and Apoptosis : Wongtangtintharn et al. (2005) described how 13-MTD gets incorporated into cellular lipids of breast cancer cells and induces apoptosis through a caspase-independent pathway (Wongtangtintharn, Oku, Iwasaki, Inafuku, Toda, & Yanagita, 2005).
Molecular Biology : Macnaughtan, Kane, and Prestegard (2005) explored the use of reductive 13C-methylation of proteins as an isotope labeling strategy for NMR spectroscopy, enhancing the understanding of protein structure and dynamics (Macnaughtan, Kane, & Prestegard, 2005).
properties
CAS RN |
75853-51-9 |
|---|---|
Product Name |
13-Methyltetradecanal |
Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
13-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h14-15H,3-13H2,1-2H3 |
InChI Key |
KEKMLOYOUUVRDN-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC=O |
Canonical SMILES |
CC(C)CCCCCCCCCCCC=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

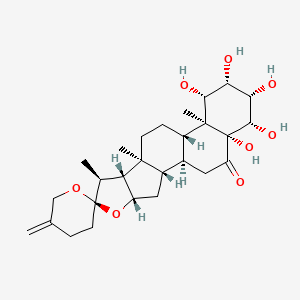
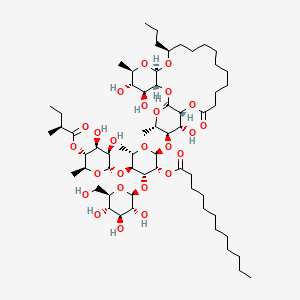
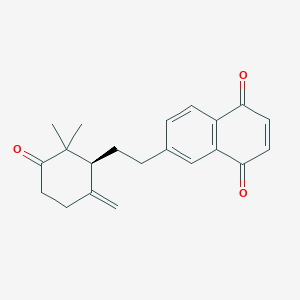
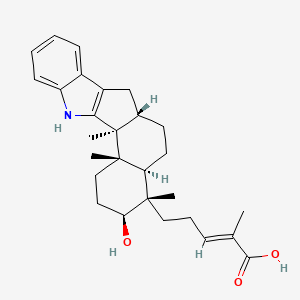
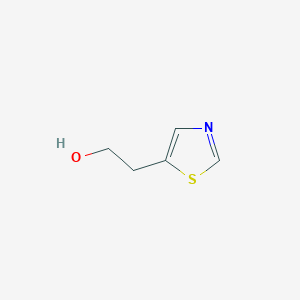
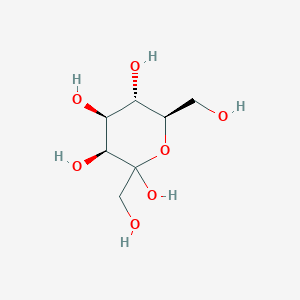
![1-({2-[2-(4-Chlorophenyl)ethyl]-1,3-Dioxolan-2-Yl}methyl)-1h-Imidazole](/img/structure/B1248044.png)
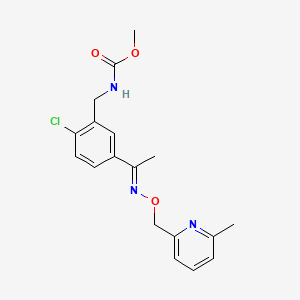



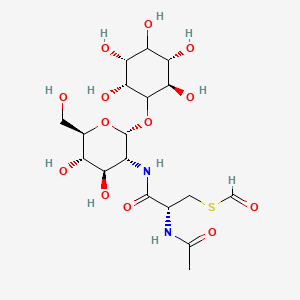

![1-[2-[4-Methoxy-3-[3-(4-methoxyphenyl)propoxy]phenyl]ethyl]imidazole;hydrochloride](/img/structure/B1248058.png)